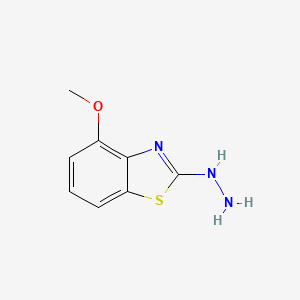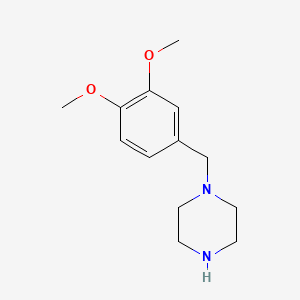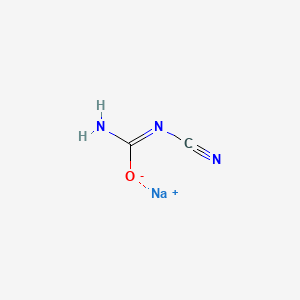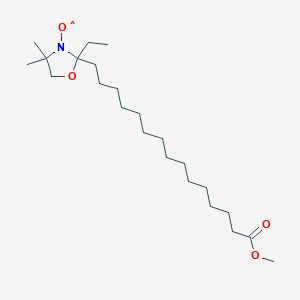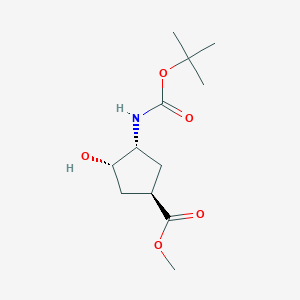![molecular formula C13H9F3N4O B1598158 6-Méthoxy-3-[4-(trifluorométhyl)phényl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 289651-70-3](/img/structure/B1598158.png)
6-Méthoxy-3-[4-(trifluorométhyl)phényl][1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound noted for its unique structure and functional properties. The incorporation of a trifluoromethyl group and the triazolopyridazine core makes it a subject of interest in various fields of chemical research and potential pharmaceutical applications.
Applications De Recherche Scientifique
Chemistry: The unique structure of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine makes it a valuable scaffold in the synthesis of complex molecules and studying reaction mechanisms.
Biology: In biological research, the compound's derivatives are examined for their potential as enzyme inhibitors or interaction with biological macromolecules.
Medicine: The pharmacological properties of the compound suggest potential therapeutic applications, particularly in targeting certain biochemical pathways.
Industry: In industrial applications, the compound can be utilized as an intermediate in the synthesis of more complex chemical entities used in various chemical manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. Commonly, starting materials such as 6-methoxypyridazine and 4-(trifluoromethyl)aniline are subjected to a series of chemical reactions including nucleophilic substitution, cyclization, and oxidation, often in the presence of catalysts and under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, large-scale production may involve batch or continuous flow processes, optimizing reaction conditions for yield and purity. Automation and the use of advanced reaction monitoring technologies ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound can be exchanged or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation agents, alkylating agents.
Major Products: These reactions typically yield derivatives of the original compound, modified at specific functional groups. For instance, oxidation might yield a hydroxylated product, while reduction could lead to a deoxygenated derivative.
Mécanisme D'action
The biological activity of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine involves interactions with specific molecular targets. The mechanism often includes binding to enzymes or receptors, thereby altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, impacting signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
6-Methoxy-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
6-Methoxy-3-[4-fluorophenyl][1,2,4]triazolo[4,3-b]pyridazine
6-Methoxy-3-[4-methylphenyl][1,2,4]triazolo[4,3-b]pyridazine
Uniqueness: The presence of the trifluoromethyl group in 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine enhances its chemical stability and can improve bioavailability in pharmaceutical applications. This makes it distinct from similar compounds that might lack this functional group, leading to differences in their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-11-7-6-10-17-18-12(20(10)19-11)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCMHYWVYOKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379514 | |
| Record name | 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289651-70-3 | |
| Record name | 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



